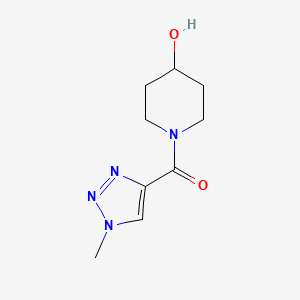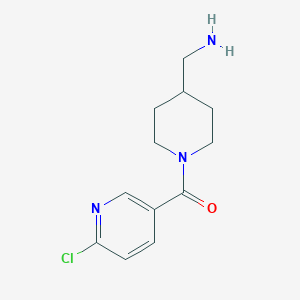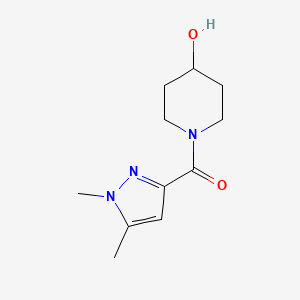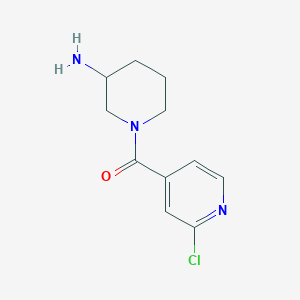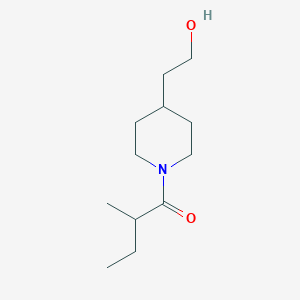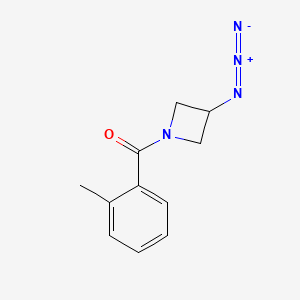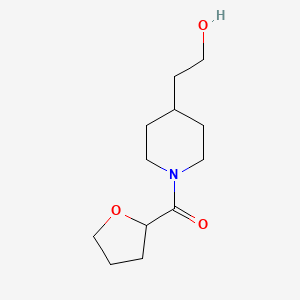![molecular formula C7H12F2N2 B1476230 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 2098089-89-3](/img/structure/B1476230.png)
4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine is a useful research compound. Its molecular formula is C7H12F2N2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Functionalization
Research has developed concise methods for synthesizing substituted pyrroles, which are essential in various organic and pharmaceutical chemistries. For instance, the chemoselective synthesis of 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the utility of heterocyclization reactions for generating functionally diverse pyrrole derivatives with high yields and environmental friendliness (Aquino et al., 2015). Such methodologies could be applicable to the synthesis and functionalization of compounds like 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine, showcasing the potential for creating novel molecules with specific biological or chemical properties.
Anticancer Activity of Pyrrolyl-Pyridines
The design and synthesis of pyrrolyl-pyridine heterocyclic compounds have been explored for their anticancer activity. Compounds derived from pyrrole and pyridine scaffolds have shown significant anticancer activity against various cancer cell lines, underscoring the therapeutic potential of pyrrole derivatives in oncology research (Mallisetty et al., 2023). This highlights the possibility that compounds structurally related to this compound could be explored for their bioactivity, including anticancer properties.
Sustainable Catalytic Pyrrole Synthesis
Innovations in sustainable catalysis have led to the development of iridium-catalyzed pyrrole synthesis from renewable resources, presenting a greener approach to synthesizing pyrrole derivatives. This method emphasizes the importance of utilizing environmentally benign processes for generating heterocycles, which are crucial in drug development and materials science (Michlik & Kempe, 2013). Such sustainable approaches could be applied to synthesize and modify compounds like this compound, aligning chemical synthesis with ecological considerations.
Anion Receptor Chemistry
Pyrrole derivatives have been investigated for their role as neutral anion receptors, offering insights into the design of molecules for sensing and binding anions. Fluorinated pyrrole derivatives, in particular, exhibit augmented affinities and selectivities for anions, including fluoride, chloride, and dihydrogen phosphate (Anzenbacher et al., 2000). This research domain suggests the potential for this compound to serve in applications requiring anion recognition and binding, further expanding its utility beyond traditional chemical synthesis and pharmaceutical applications.
Eigenschaften
IUPAC Name |
4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)2-1-5-3-11(10)4-6(5)7/h5-6H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGIQDHFVJZIID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)N)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

